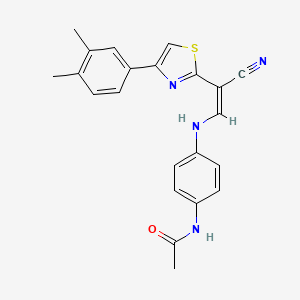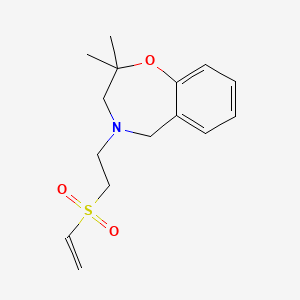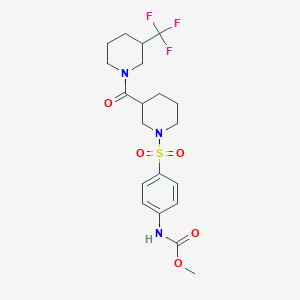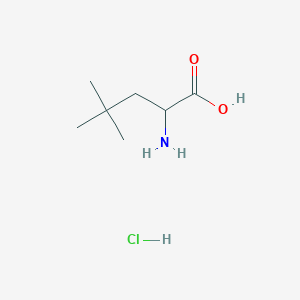
(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4OS and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amino Alcohol Acrylonitriles and Aryl Hydrocarbon Receptor Pathway Activation Lead compound (Z)-N-(4-((2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide exhibited significant selective activity against MCF-7 breast cancer cells with a GI50 of 30 nM, demonstrating 400-fold selectivity compared to normal breast tissue (MCF10A). This research indicates the compound's potential for cancer treatment, particularly due to its mechanism of action involving the activation of the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in mediating the effects of environmental contaminants on the expression of detoxification enzymes. The study further explores modifications to enhance hydrophobicity and activity against other cancer cell lines, like HT29 colon cancer cells (J. Baker et al., 2020).
Antimicrobial Activity of Heterocyclic Compounds Research on heterocyclic compounds incorporating the cyanoacetamide moiety, such as 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, has shown promising antimicrobial activity. The study synthesized various heterocyclic derivatives including coumarin, pyridine, and thiazole, and evaluated their antimicrobial efficacy. These findings highlight the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (S. Bondock et al., 2008).
Antitumor Activity of Benzothiazole Derivatives A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed significant antitumor activity against a variety of human tumor cell lines. The compounds' structure-activity relationship was explored, demonstrating the importance of the benzothiazole moiety and the potential for developing new anticancer therapies based on this pharmacophoric group (L. Yurttaş et al., 2015).
Chemoselective Acetylation and Drug Synthesis Research into chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrated a method for synthesizing intermediates crucial for antimalarial drugs. This study exemplifies the potential of enzymatic processes in creating key intermediates for drug synthesis, offering an environmentally friendly and efficient alternative to traditional chemical synthesis methods (Deepali B Magadum & G. Yadav, 2018).
Propriétés
IUPAC Name |
N-[4-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-14-4-5-17(10-15(14)2)21-13-28-22(26-21)18(11-23)12-24-19-6-8-20(9-7-19)25-16(3)27/h4-10,12-13,24H,1-3H3,(H,25,27)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMBVLMDVZZYGV-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2768652.png)
![N~4~-(3-methylphenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2768654.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2768657.png)
![[(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-yl]methanamine;hydrochloride](/img/structure/B2768659.png)
![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)
![N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2768662.png)